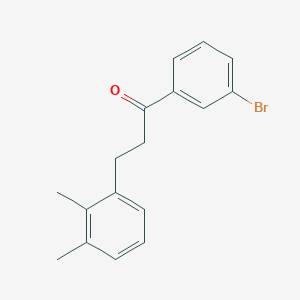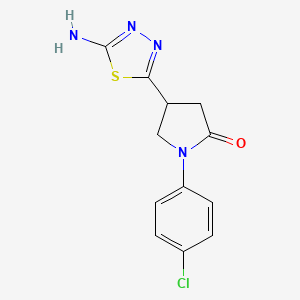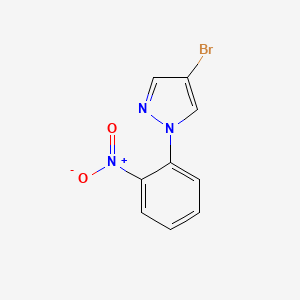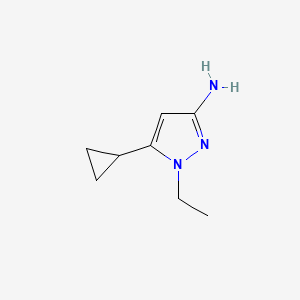
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and two methyl groups at the 2 and 3 positions. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,3-dimethylphenyl)propiophenone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, ensuring consistent product quality.
Types of Reactions:
Oxidation: 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
3’-Bromo-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the pharmacological properties of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone
- 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone
- 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone
Comparison: 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine atom and the methyl groups on the phenyl ring. This structural arrangement affects its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone and 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone, the compound exhibits different chemical and physical properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBPBCIMWLNDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644625 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-35-2 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)


![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)





